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Compound of Interest

Compound Name: VU6019650

Cat. No.: B15617756

CAS Number: 2926782-31-0

This technical guide provides an in-depth overview of VU6019650, a potent and selective
orthosteric antagonist of the M5 muscarinic acetylcholine receptor (MAChR). The information is
intended for researchers, scientists, and drug development professionals interested in the
pharmacology and potential therapeutic applications of this compound.

Core Compound Data

Parameter Value Reference
CAS Number 2926782-31-0 [1]
Molecular Formula C18H22FN303S2 [1]
Molecular Weight 411.51 g/mol [1]
Appearance White to light yellow solid [1]

Pharmacological Profile

VU6019650 is distinguished by its high potency and selectivity for the human M5 muscarinic
acetylcholine receptor.[2][3] In vitro studies have demonstrated its ability to antagonize M5
signaling with nanomolar efficacy, showing over 100-fold selectivity against other human
muscarinic receptor subtypes (M1-M4).[2][3]

In Vitro Activity
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Receptor Subtype IC50 (nM) Selectivity vs. M5
Human M5 36

Human M1 >10,000 >277-fold

Human M2 >10,000 >277-fold

Human M3 >10,000 >277-fold

Human M4 >10,000 >277-fold

Data sourced from Garrison et al., 2022.

Pharmacokinetics

Pharmacokinetic studies in rats have characterized the absorption, distribution, metabolism,
and excretion profile of VU6019650. The compound is orally bioavailable and can penetrate the
blood-brain barrier.[1] However, it has been noted to have a suboptimal clearance profile.[4]

Dose Cmax AUC

Route Tmax (h) F (%)
(mgl/kg) (ng/mL) (ng-h/mL)
Intravenous
876 - 301
(i.v.)
Oral (p.o0.) 10 433 0.25 830 27.6

Data sourced from MedchemExpress product page.[1]

Parameter Value
Clearance (Cl_obs) 56.5 mL/min/kg
Volume of Distribution (Vdss) 36.6 L/kg

Data sourced from MedchemExpress product page.[1]

Mechanism of Action and Signaling Pathway
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VU6019650 functions as an orthosteric antagonist at the M5 receptor. The M5 receptor is a Gg-
coupled G protein-coupled receptor (GPCR).[5] In the central nervous system, particularly in
the ventral tegmental area (VTA), M5 receptors are expressed on dopamine neurons and are
involved in modulating the mesolimbic dopamine reward circuitry.[1]

Activation of M5 receptors by acetylcholine leads to the activation of phospholipase C (PLC),
which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol
trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium
(Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately
modulates neuronal excitability. By blocking the binding of acetylcholine to the M5 receptor,
VU6019650 inhibits this downstream signaling.

Intracellular Space
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Click to download full resolution via product page
M5 Receptor Signaling Pathway and VU6019650 Inhibition.

Experimental Protocols

Detailed methodologies for key experiments involving VU6019650 are provided below. These
protocols are based on the methods described in the primary literature.

Synthesis of VU6019650
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The synthesis of VU6019650 involves a multi-step process. A generalized workflow is depicted

below. For a detailed, step-by-step synthetic route and characterization data, refer to the

supplementary information of Garrison et al., 2022.
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Generalized Synthesis Workflow for VU6019650.

In Vitro Pharmacology: Calcium Mobilization Assay

The antagonist activity of VU6019650 at the M5 receptor is typically determined using a

calcium mobilization assay in a cell line stably expressing the human M5 receptor (e.g., CHO-

hM5 cells).

Objective: To determine the IC50 value of VU6019650 by measuring its ability to inhibit agonist-

induced intracellular calcium release.

Materials:

o Cell culture medium and supplements.

e Assay buffer (e.g., HBSS with 20 mM HEPES).

e Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6]
e M5 receptor agonist (e.g., acetylcholine).

e VU6019650.

o Fluorescence plate reader (e.g., FLIPR).[7]

Procedure:

CHO cells stably expressing the human M5 muscarinic receptor.
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Cell Plating: Plate CHO-hMS5 cells in 96- or 384-well black-walled, clear-bottom plates and
culture overnight.

Dye Loading: Remove the culture medium and add assay buffer containing a calcium-
sensitive dye (e.g., Fluo-4 AM). Incubate the plate to allow for dye loading into the cells.[6]

Compound Preparation: Prepare serial dilutions of VU6019650 in assay buffer.

Antagonist Incubation: Add the diluted VU6019650 to the cell plate and incubate for a
specified period.

Agonist Addition and Fluorescence Reading: Place the cell plate in a fluorescence plate
reader. Add a fixed concentration of an M5 agonist (e.g., acetylcholine at its EC80
concentration) to all wells.

Data Analysis: Measure the fluorescence intensity over time. The antagonist effect of
VU6019650 is quantified by the reduction in the agonist-induced calcium signal. The IC50
value is calculated by fitting the concentration-response data to a four-parameter logistic
equation.
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Calcium Mobilization Assay Workflow.

Ex Vivo Electrophysiology: Acute Brain Slice
Recordings

To assess the functional effects of VU6019650 on neuronal activity, acute brain slice

electrophysiology is performed on dopamine neurons in the ventral tegmental area (VTA).
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Objective: To determine if VU6019650 can block agonist-induced increases in the firing rate of
VTA dopamine neurons.

Materials:

e Sprague-Dawley rats.

» Vibratome for brain slicing.

« Atrtificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2.

» Recording chamber and perfusion system.

» Patch-clamp amplifier and data acquisition system.

o Glass micropipettes.

o M5 receptor agonist (e.g., Oxotremorine-M).

» VU6019650.

Procedure:

» Brain Slice Preparation: Anesthetize a rat and perfuse transcardially with ice-cold,
oxygenated aCSF. Rapidly dissect the brain and prepare coronal slices (e.g., 250 um thick)
containing the VTA using a vibratome.

» Slice Recovery: Allow the slices to recover in oxygenated aCSF at a slightly elevated
temperature (e.g., 32°C) for a period before returning to room temperature.

o Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated
aCSF.

» Neuron ldentification: Identify putative dopamine neurons in the VTA based on their
electrophysiological properties (e.g., slow, regular firing rate; presence of a
hyperpolarization-activated cation current, 1h).[8]
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» Baseline Recording: Obtain a stable baseline recording of the neuron's spontaneous firing
rate using cell-attached or whole-cell patch-clamp configuration.

e Drug Application:

o Apply an M5 agonist (e.g., Oxotremorine-M) to the bath to induce an increase in the firing
rate.

o After washout, pre-incubate the slice with VU6019650 for a specified duration.
o Co-apply the M5 agonist and VU6019650 and record the firing rate.

o Data Analysis: Compare the agonist-induced change in firing rate in the absence and
presence of VU6019650 to determine the antagonistic effect of the compound.

In Vivo Behavioral Pharmacology: Oxycodone Self-
Administration

The potential of VU6019650 to treat opioid use disorder is evaluated using a rat model of
oxycodone self-administration.

Objective: To determine if VU6019650 can reduce the reinforcing effects of oxycodone.

Materials:

Male Sprague-Dawley rats.[2]

Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
[91[10]

Intravenous catheters.

Oxycodone hydrochloride.

VU6019650 formulated for injection (e.g., intraperitoneal).

Procedure:
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o Catheter Implantation: Surgically implant intravenous catheters into the jugular vein of the
rats. Allow for a recovery period.

e Acquisition of Self-Administration: Train the rats to self-administer oxycodone by pressing a
designated "active" lever in the operant chamber. Each press on the active lever results in an
intravenous infusion of oxycodone, often paired with a light or tone cue. The other lever
("inactive") has no programmed consequence. Training continues until a stable pattern of
responding is established.[10][11]

¢ VU6019650 Treatment:

o Establish a baseline of oxycodone self-administration.

o On test days, administer VU6019650 at various doses (e.g., 10, 30, and 56.6 mg/kg, i.p.)
prior to the self-administration session.[1]

o Avehicle control group is also included.

» Data Collection and Analysis: Record the number of active and inactive lever presses, and
consequently the number of oxycodone infusions self-administered. Analyze the data to
determine if VU6019650 dose-dependently reduces oxycodone self-administration.
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Oxycodone Self-Administration Experimental Workflow.

Conclusion

VU6019650 is a valuable research tool for investigating the physiological and
pathophysiological roles of the M5 muscarinic acetylcholine receptor. Its high potency and
selectivity make it a suitable probe for both in vitro and in vivo studies. The experimental
protocols and data presented in this guide provide a comprehensive resource for researchers
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working with this compound. Further investigation into its therapeutic potential, particularly in
the context of substance use disorders, is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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